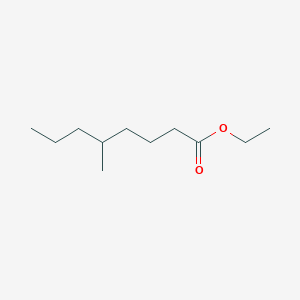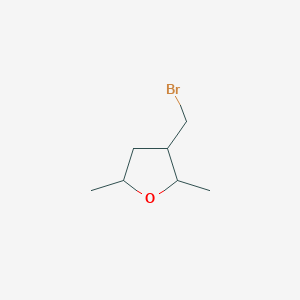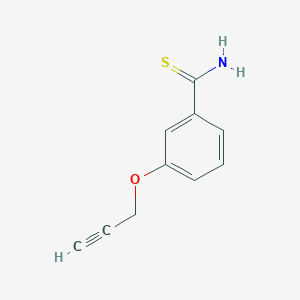![molecular formula C10H11F2NO2S B13172264 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide CAS No. 1193389-41-1](/img/structure/B13172264.png)
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is a chemical compound with the molecular formula C10H11F2NO2S and a molecular weight of 247.26 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with an ethanethioamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethoxylation reagents, which can be prepared through various synthetic routes
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioamide moiety to the corresponding amine.
Substitution: The difluoromethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar functional groups but differs in the presence of a cyclopropylmethoxy group instead of an ethanethioamide moiety.
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Another related compound with a trifluoromethoxy group and a benzoyl chloride moiety.
Uniqueness
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the ethanethioamide moiety, makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
1193389-41-1 |
|---|---|
Formule moléculaire |
C10H11F2NO2S |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanethioamide |
InChI |
InChI=1S/C10H11F2NO2S/c1-14-7-3-2-6(5-9(13)16)4-8(7)15-10(11)12/h2-4,10H,5H2,1H3,(H2,13,16) |
Clé InChI |
PGUCYDZAIDPIRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=S)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


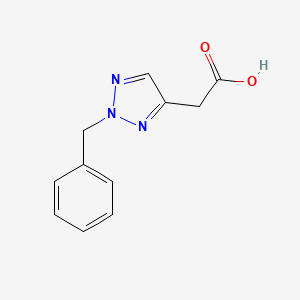
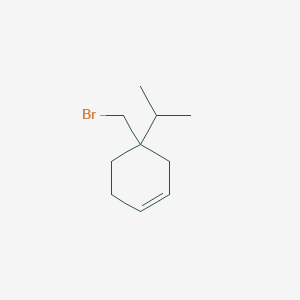
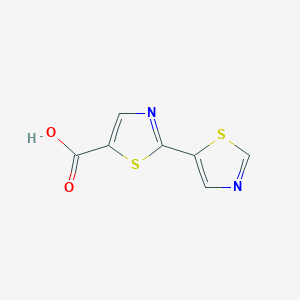


![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![2-chloro-1-[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13172233.png)
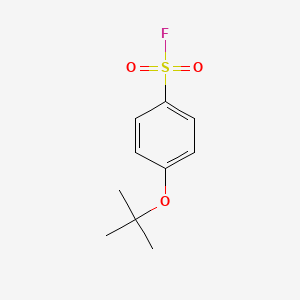
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
